N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O2/c1-22(2)9-3-8-19-15(25)14-16(26)24-11-10-23(17(24)21-20-14)13-6-4-12(18)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJTZBZTCDLTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure features a tetrahydroimidazo[2,1-c][1,2,4]triazine core and various substituents that contribute to its pharmacological properties.
- Molecular Formula : C21H26N6O4
- Molecular Weight : 426.47 g/mol
- Structural Features : The compound contains a dimethylamino group and a fluorophenyl substituent which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to reduce inflammation markers in vitro.
- Cytotoxic Effects : Certain analogs have demonstrated cytotoxicity towards cancer cell lines.
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. Studies suggest that it may influence pathways related to:
- Ion channel modulation (e.g., CFTR potentiation)
- Inhibition of key enzymes involved in inflammatory processes
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorophenyl substitution | Antimicrobial |
| N-[3-(dimethylamino)propyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | Methylphenyl substitution | Anti-inflammatory |
| 8-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-6-methylimidazo[2,1-c][1,2]triazine | Bromothiophen substitution | Cytotoxic |
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on a series of imidazo[2,1-c][1,2,4]triazine derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group was crucial for enhancing activity against resistant strains.
- Anti-inflammatory Mechanisms : Research published in pharmacological journals highlighted the anti-inflammatory effects of related compounds through the inhibition of pro-inflammatory cytokines in cell culture models. The findings suggest that these compounds could be potential candidates for treating inflammatory diseases.
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to the unique structural features that facilitate targeted action.
Comparison with Similar Compounds
8-(4-Fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS 946361-89-3)
- Core Structure : Identical imidazo[2,1-c][1,2,4]triazine backbone.
- Substituents: Differs in the side chain at the 3-position (3-hydroxypropyl vs. 3-dimethylaminopropyl).
- Molecular weight: 333.32 (vs. target compound’s unstated but likely higher weight due to the dimethylamino group).
- Data Gaps : Melting point, density, and biological activity data are unavailable for both compounds, limiting direct functional comparisons .
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate
- Core Structure : Imidazo[1,2-a]pyridine (vs. imidazo[2,1-c][1,2,4]triazine in the target compound).
- Substituents: Includes cyano, nitro, and phenethyl groups.
- Higher molecular complexity (51% yield, melting point 243–245°C) suggests distinct synthetic challenges and physicochemical stability .
Functional Analogues
Benzamide-Based Pesticides (e.g., Diflubenzuron, Fluazuron)
- Core Structure : Benzamide derivatives (vs. imidazo-triazine).
- Substituents : Chlorophenyl, trifluoromethylpyridinyl, or methoxytriazinyl groups.
- Key Differences :
- These compounds inhibit chitin synthesis in pests, a mechanism unlikely for the target compound unless it shares analogous binding motifs.
- The fluorophenyl group in the target compound may mimic electron-withdrawing effects seen in diflubenzuron’s 2,6-difluorobenzamide moiety, suggesting possible overlap in target interactions .
Physicochemical and ADMET Considerations
- Lumping Strategy : Compounds with shared functional groups (e.g., fluorophenyl, carboxamide) may exhibit similar environmental or metabolic behaviors despite core differences, as posited by lumping strategies in chemical modeling .
- ADMET Robustness: Larger datasets improve predictive accuracy for parameters like logP and metabolic stability. The dimethylamino group in the target compound likely enhances solubility compared to the hydroxypropyl analogue, aligning with trends observed in aminopropyl-substituted drugs .
Key Findings
Structural Flexibility: Minor changes in side chains (e.g., hydroxypropyl vs. dimethylaminopropyl) significantly alter solubility and bioavailability.
Core Impact : The imidazo-triazine core may offer unique binding interactions compared to imidazo-pyridine or benzamide scaffolds.
Functional Group Synergy : Fluorinated aromatic groups enhance target affinity across diverse compound classes, as seen in both the target compound and pesticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
